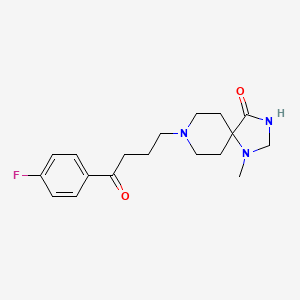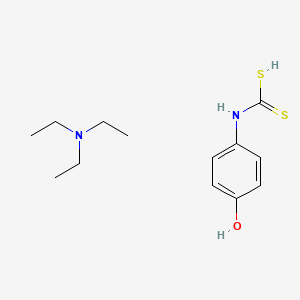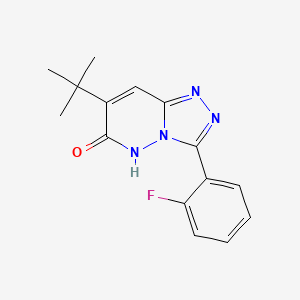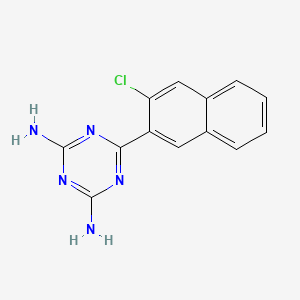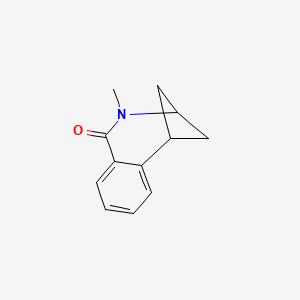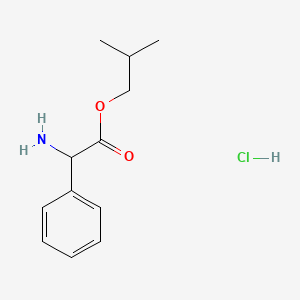
2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol .
- It belongs to the class of compounds known as phenolic acids .
- The IUPAC name for this compound is methyl 3,5-di-tert-butyl-4-hydroxybenzoate .
- It is a white crystalline solid with antioxidant properties.
Preparation Methods
Synthetic Routes: One common synthetic route involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: Industrial production methods may involve large-scale esterification processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like , , and are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include phenolic derivatives or alcohols.
Scientific Research Applications
Chemistry: Used as a model compound for studying antioxidant behavior and radical scavenging.
Biology: Investigated for its potential protective effects against oxidative stress.
Medicine: Explored for its role in preventing lipid peroxidation and related diseases.
Industry: Used in the formulation of antioxidants for various applications.
Mechanism of Action
- The compound exerts its effects primarily through antioxidant activity .
- It scavenges free radicals, protecting cells from oxidative damage.
- Molecular targets may include enzymes involved in reactive oxygen species (ROS) metabolism.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include
Uniqueness: The compound’s unique structure combines phenolic and ester functionalities, contributing to its antioxidant properties.
Remember that this compound plays a crucial role in various scientific fields, and its antioxidant properties make it an intriguing subject of study
Properties
CAS No. |
83677-17-2 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C19H28O4/c1-18(2,3)14-10-12(9-13(7-8-20)17(22)23)11-15(16(14)21)19(4,5)6/h9-11,20-21H,7-8H2,1-6H3,(H,22,23)/b13-9+ |
InChI Key |
RVAONIDBRIBHMK-UKTHLTGXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\CCO)/C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


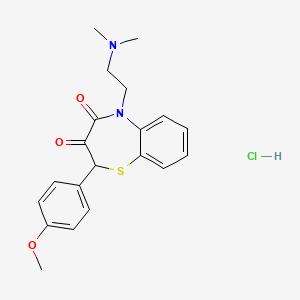
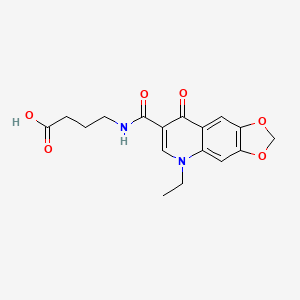
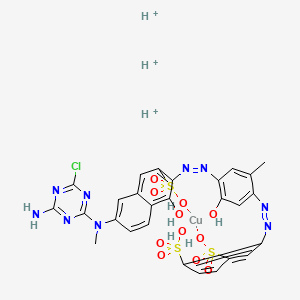

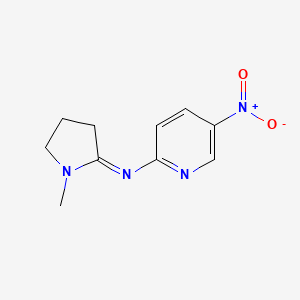
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
